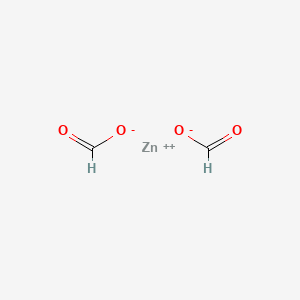

zinc;diformate

Description

Contextual Overview of Metal Formates in Coordination and Materials Science

Metal formates, salts formed between metal ions and formic acid, represent a fundamental class of inorganic-organic hybrid compounds. These materials are integral to coordination chemistry, serving as foundational building blocks for the construction of complex molecular architectures. The formate (B1220265) anion (HCOO⁻) exhibits a notable capacity for bridging multiple metal centers, facilitating the assembly of extended structures with varying dimensionalities, from discrete molecular units to one-dimensional chains, two-dimensional layers, and intricate three-dimensional (3D) networks. nih.govnih.govacs.org

In materials science, metal formates, including zinc diformate, are recognized as crucial precursors and structural components for advanced materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govacs.orgresearchgate.netua.ptmdpi.comresearchgate.netscirp.org The inherent tunability of these structures, stemming from the diverse coordination geometries of metal ions and the varied coordination modes of organic ligands, allows for the creation of materials with tailored porosity, high surface areas, and specific functionalities. nih.govacs.orgmdpi.comresearchgate.netscirp.org Zinc, in particular, is a favored metal in the synthesis of such frameworks due to its propensity to form stable coordination complexes with multiple geometries (e.g., tetrahedral, square pyramidal, octahedral) and its ability to yield robust, functional materials. nih.govmdpi.comscirp.org

Significance of Zinc Diformate as a Subject of Academic Inquiry

The academic interest in zinc diformate stems from its direct utility as a source of zinc ions and formate ligands, making it a convenient and valuable precursor in the synthesis of various zinc-containing coordination compounds and advanced materials. nih.govresearchgate.netua.ptmdpi.comscirp.orgmdpi.comscirp.org

Role in Metal-Organic Framework (MOF) and Coordination Polymer (CP) Synthesis: A primary driver of research into zinc diformate is its application as a building block for MOFs and CPs. Researchers leverage zinc diformate to construct novel framework structures with specific properties for applications such as gas adsorption, catalysis, and sensing. For instance, studies have demonstrated the synthesis of 3D MOFs where formate ligands are generated in situ from the decomposition of solvents like dimethylformamide (DMF) under solvothermal conditions, underscoring the chemical reactivity of formate species in these syntheses. researchgate.netua.pt Zinc diformate itself can be employed in conjunction with other organic ligands to create frameworks with diverse structural topologies and interpenetration patterns. nih.govmdpi.com Investigations into zinc formate frameworks templated by organic cations have revealed insights into controlled structural formation and phase transitions. mdpi.com For example, the compound [CH₃NH₂CH₂CH₂NH₂CH₃][Zn₂(HCOO)₆] (dmenH₂-Zn) undergoes a reversible structural phase transition around room temperature (Tc ~300 K), involving a symmetry change from trigonal (P-31c) to monoclinic (C 2/c) as the templating cations order. mdpi.com Research has also detailed the synthesis of various zinc(II) coordination polymers, such as those involving 4,4'-bipyridine (B149096) (Bip) and 1,4-benzenedicarboxylic acid (bdc²⁻), where zinc formate or related precursors are utilized to achieve different coordination geometries and structural topologies. researchgate.netmdpi.com Specifically, studies have reported the synthesis of four distinct 3D Zn(II)-bpdh-bdc coordination polymers, showcasing varied coordination numbers and geometries of the Zn(II) centers, ranging from distorted square-pyramidal to tetrahedral. mdpi.com

Catalytic and Material Properties: Beyond its role as a synthetic precursor, zinc diformate exhibits properties that make it a subject of direct study. Zinc formate dihydrate, for example, has been identified as a catalyst in the production of methanol (B129727). cymerchemicals.com Furthermore, single crystals of zinc formate dihydrate have been grown and characterized for their potential as third-order nonlinear optical materials, exhibiting measurable nonlinear absorption coefficients and refractive indices. researchgate.net Research also delves into the fundamental chemical and physical properties of zinc diformate, including its solubility characteristics and thermal behavior, which are critical for understanding its performance in various applications and synthesis routes. solubilityofthings.comchemsrc.comamericanelements.com Its solubility profile, being soluble in water but poorly soluble in organic solvents, significantly influences its handling and application. solubilityofthings.com

Table 1: Key Physical and Chemical Properties of Zinc Diformate

| Property | Value | Source |

| Chemical Formula | Zn(HCOO)₂ | solubilityofthings.comchemsrc.comontosight.ai |

| IUPAC Name | zinc;diformate | solubilityofthings.com |

| Molecular Weight | 155.42 g/mol | solubilityofthings.com |

| Density | 2.0100 g/cm³ | solubilityofthings.com |

| 2.21 g/cm³ | chemsrc.comamericanelements.com | |

| Melting Point | >250 °C (dec.) | chemsrc.com |

| >250˚C min. (for dihydrate) | cymerchemicals.com | |

| Appearance | White crystalline powder | solubilityofthings.comontosight.ai |

| Solubility in Water | Soluble | solubilityofthings.comontosight.ai |

| Solubility in Organic Solvents | Poor solubility | solubilityofthings.com |

| Thermal Behavior | Decomposes above 250°C | cymerchemicals.comchemsrc.com |

| Can release formic acid upon moisture interaction | solubilityofthings.com |

Compound Names Mentioned:

Zinc diformate

Zinc formate

Zinc formate dihydrate

Formic acid

Metal formates

Metal-organic frameworks (MOFs)

Coordination polymers (CPs)

4,4'-bipyridine (Bip)

N,N′-dimethylethylenediamine (dmenH₂)

1,4-benzenedicarboxylic acid (bdc²⁻)

2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh)

N-(2,6-dimethylphenyl)oxamate (Hpma⁻)

1,10-phenanthroline (B135089) (phen)

Zinc(II)

Structure

3D Structure of Parent

Properties

CAS No. |

557-41-5 |

|---|---|

Molecular Formula |

CH2O2Zn |

Molecular Weight |

111.4 g/mol |

IUPAC Name |

formic acid;zinc |

InChI |

InChI=1S/CH2O2.Zn/c2-1-3;/h1H,(H,2,3); |

InChI Key |

RNGGTCZLJZVJDO-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Zn+2] |

Canonical SMILES |

C(=O)O.[Zn] |

boiling_point |

Decomposes Loses 2 H 2 O at 140\'b0C (USCG, 1999) |

Color/Form |

White crystals |

density |

2.207 at 68 °F dihydrate 2.368 anhydrous (USCG, 1999) 2.207 g/cu cm |

Other CAS No. |

557-41-5 |

physical_description |

Zinc formate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in chemical processing and as a waterproofing agent. |

Related CAS |

64-18-6 (Parent) |

solubility |

5.2 g/100 g water at 20 °C |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Diformate and Its Derivatives

Direct Reaction Pathways for Zinc Diformate Synthesis

Direct synthesis methods for zinc formate (B1220265) can involve the reaction of specific precursor materials under controlled conditions. One observed pathway involves the oxidation of a copper-zinc alloy. Under certain reaction conditions, this alloy can oxidize to form zinc formate, alongside zinc oxide and metallic copper researcher.life. While not explicitly detailed in the provided literature, general chemical principles suggest that zinc formate can also be synthesized through the direct reaction of zinc oxide or zinc carbonate with formic acid americanelements.com. These direct methods offer a straightforward route to obtaining zinc formate, often as a precursor or component in further material synthesis.

Table 2.1.1: Direct Reaction Pathways

| Method | Precursor(s) | Conditions | Product(s) | Source |

| Alloy Oxidation | Copper-Zinc Alloy | Reaction conditions (e.g., reactive atmosphere) | Zinc Formate, Zinc Oxide, Metallic Copper | researcher.life |

| Acid-Base Reaction (Implied) | Zinc Oxide/Carbonate, Formic Acid | Reaction in aqueous or suitable solvent medium | Zinc Formate | americanelements.com |

Hydrothermal Synthesis Approaches for Zinc Diformate Crystals

Hydrothermal synthesis is a technique that utilizes water or other polar solvents under elevated temperatures and pressures, typically within a sealed vessel (autoclave), to facilitate the formation of crystalline materials. This method is effective for synthesizing a variety of inorganic compounds and coordination polymers. Research has demonstrated the hydrothermal synthesis of zinc(II) coordination polymers where formate ligands are integral components of the crystal structure iucr.org. While specific conditions for pure zinc formate synthesis via hydrothermal methods are not extensively detailed in the provided snippets, the general approach involves reacting zinc sources, such as zinc acetate (B1210297), with formate-containing ligands or precursors under hydrothermal conditions iucr.orgrsc.orgresearchgate.netnih.gov. This approach allows for the controlled growth of crystalline structures, influencing their morphology and properties.

Table 2.2.1: Hydrothermal Synthesis Approaches

| Method | Precursor(s) | Conditions | Product(s) | Source |

| Hydrothermal Method | Zinc sources (e.g., Zinc Acetate), Formate sources/ligands | Elevated temperature and pressure in water or polar solvent (autoclave) | Zinc(II) coordination polymers with formate ligands, Zinc Oxide | iucr.orgrsc.orgresearchgate.netnih.gov |

Electrochemical Synthesis Routes to Formate Compounds Leading to Zinc Formate

Electrochemical synthesis offers a route to produce valuable chemical compounds by driving redox reactions using electrical energy. In the context of formate compounds, electrochemical reduction of carbon dioxide (CO₂) is a significant area of research. Zinc-based materials, including zinc telluride (ZnTe) and related metal-organic frameworks (MOFs), have shown promise as electrocatalysts for the selective reduction of CO₂ to formate (HCOO⁻) acs.orgacs.org. These processes often involve aqueous or bicarbonate electrolyte solutions, where the zinc-based catalyst facilitates the conversion of CO₂. For instance, a ZnTe/ZnO@C heterostructured material has demonstrated high activity and selectivity for CO₂ reduction to formate at specific potentials acs.org. Zinc itself can also act as a sacrificial electrode in electrochemical processes, contributing to the formation of various chemical species, including formates wikipedia.org.

Table 2.3.1: Electrochemical Synthesis Routes

| Method | Precursor(s) | Conditions | Product(s) | Yield/Selectivity | Source |

| Electrochemical CO₂ Reduction | CO₂, Zinc-based electrocatalyst (e.g., ZnTe/ZnO@C) | Electrolyte (e.g., bicarbonate solutions), applied potential (e.g., -1.1 V vs RHE) | Formate (HCOO⁻) | ~86% selectivity | acs.org |

| Electrochemical CO₂ Reduction (General) | CO₂ (as bicarbonate) | Lead cathode, pH 8.6 | Formate | wikipedia.org | |

| Sacrificial Electrode (General) | Various | Zinc as a sacrificial electrode | Various | wikipedia.org |

Solvothermal Synthesis for Zinc Diformate-Based Metal-Organic Frameworks

Solvothermal synthesis, similar to hydrothermal synthesis but utilizing organic solvents, is a powerful technique for constructing metal-organic frameworks (MOFs). In the synthesis of zinc formate-based MOFs, dimethylformamide (DMF) often serves a dual role as both the solvent and a source of formate ligands, typically generated through its decomposition under acidic solvothermal conditions researchgate.netua.ptresearchgate.net. This method has led to the successful formation of various zinc-formate MOFs, including structures such as [Zn(HCOO)₂ (Bip)] (where Bip is 4,4'-bipyridine), [H₂N(CH₃)₂][Zn(HCOO)₃], and [Zn₂(HCOO)₄(H₂O)₄] researchgate.netua.pt. The specific MOF structure obtained can be influenced by the choice of organic linker and reaction parameters.

Table 2.4.1: Solvothermal Synthesis of Zinc Formate-Based MOFs

| Method | Precursors | Solvent/Formate Source | Conditions | Product(s) | Source |

| Solvothermal Synthesis | Zinc source, Organic linker (e.g., 4,4'-bipyridine) | DMF | Acidic solvothermal conditions (DMF decomposition yields formate) | [Zn(HCOO)₂(Bip)], [H₂N(CH₃)₂][Zn(HCOO)₃], [Zn₂(HCOO)₄(H₂O)₄] | researchgate.netua.ptresearchgate.net |

| Solvothermal Synthesis | Zinc salt, Benzene-1,3,5-tricarboxylic acid (H₃BTC) | Various solvents | Solvothermal reaction conditions | ZnBTC-based MOFs | urfu.ru |

Controlled Crystallization Techniques for Zinc Diformate Systems (e.g., Slow Evaporation Method)

Controlled crystallization techniques are essential for obtaining high-quality crystals suitable for characterization and various applications. The slow evaporation method is a widely used technique where a solute is dissolved in a solvent to create a supersaturated solution. As the solvent slowly evaporates under controlled environmental conditions, the solute concentration increases, leading to nucleation and subsequent crystal growth sathyabama.ac.inrsc.org. This method is applicable to a range of compounds, including salts and organic molecules. In systems involving zinc, zinc acetate has been used as an additive in the slow solvent evaporation method to influence the crystallization of other compounds, such as glycine (B1666218) researchgate.net. While direct crystallization of pure zinc diformate via slow evaporation is not explicitly detailed, the principle applies to salt crystallization and the use of zinc compounds in such processes. Careful control over parameters like solute concentration, solvent choice, evaporation rate, and temperature is critical for achieving desired crystal size and morphology sathyabama.ac.inrsc.orgrsc.org.

Table 2.5.1: Controlled Crystallization Techniques (Slow Evaporation)

| Method | Solute/Precursor | Solvent(s) | Conditions | Product(s) | Source |

| Slow Evaporation | Solute (e.g., salts, organic molecules) | Single solvent or mixture | Slow evaporation of solvent, controlled atmosphere (hours to weeks) | High-quality crystals | sathyabama.ac.inrsc.org |

| Slow Evaporation | Glycine (additive: Zinc Acetate Dihydrate) | Water | Slow solvent evaporation | γ-glycine crystals with incorporated zinc (additive) | researchgate.net |

| Solvent Evaporation | Perovskite precursors | Solvents, potentially with additives | Controlled evaporation dynamics (temperature, humidity, gas flow) | Perovskite single-crystal thin films | rsc.org |

Compound List:

Zinc Diformate (Zinc Formate)

Formic Acid

Formate

Zinc Oxide (ZnO)

Zinc Carbonate (ZnCO₃)

Copper-Zinc Alloy

Metallic Copper

Zinc Acetate

Zinc Acetate Dihydrate

Zinc Hydroxide (B78521) Chloride (ZHC)

Zinc Telluride (ZnTe)

Zinc Telluride/Zinc Oxide on Carbon (ZnTe/ZnO@C)

Dimethylformamide (DMF)

4,4'-bipyridine (B149096) (Bip)

[Zn(HCOO)₂(Bip)]

[H₂N(CH₃)₂][Zn(HCOO)₃]

[Zn₂(HCOO)₄(H₂O)₄]

Benzene-1,3,5-tricarboxylic acid (H₃BTC)

Glycine

Perovskite

Structural Elucidation and Crystallographic Analysis of Zinc Diformate Compounds

Polymeric Structure and Coordination Environment of Zinc(II) Centers

Zinc diformate and its derivatives often exhibit polymeric structures, where zinc(II) ions are linked by formate (B1220265) ligands, forming extended networks. The coordination environment around the zinc(II) centers is typically dictated by the presence of formate ligands, water molecules, and potentially other co-ligands, leading to various coordination geometries.

In many instances, zinc(II) ions in zinc formate structures display octahedral coordination. For example, in the coordination polymer [{Zn(μ-OCHO)(OCHO)(2,2'-bpy)(H₂O)}·H₂O]n, each zinc ion is octahedrally coordinated by formate ligands, a water molecule, and the nitrogen atoms of a 2,2'-bipyridine (B1663995) ligand, with formate ligands bridging adjacent zinc ions to form a one-dimensional polymer chain scribd.comresearchgate.net. Similarly, Zn(HCOO)₂·2H₂O can feature two crystallographically independent zinc centers. One zinc site (Zn1) is coordinated by six formate ligands, while the other (Zn2) is coordinated by two formate ligands and four water molecules, both exhibiting distorted octahedral geometries. These octahedra are interconnected by bridging formate and water molecules to form a three-dimensional framework researchgate.netmdpi.comresearchgate.net.

Alternative coordination geometries have also been observed. In some zinc formate-based coordination polymers, zinc(II) centers can adopt a five-coordinate environment, leading to distorted square pyramidal geometries (e.g., τ = 0.17) mdpi.comajol.info. In other systems, a tetrahedral coordination geometry around the zinc atoms has been reported, where each zinc atom is bonded to two imidazole (B134444) nitrogens and two carboxylate groups of different linkers chemrxiv.org. The specific coordination environment is highly dependent on the presence of co-ligands and crystallization conditions.

Single-Crystal X-ray Diffraction Studies of Zinc Diformate and its Hydrates

Single-crystal X-ray diffraction (SCXRD) is crucial for determining the precise three-dimensional arrangement of atoms within crystalline materials. Studies on zinc formate and its hydrates have revealed diverse crystallographic data.

For the coordination polymer [{Zn(μ-OCHO)(OCHO)(2,2'-bpy)(H₂O)}·H₂O]n, SCXRD analysis has shown it crystallizes in the orthorhombic system, belonging to the Pbca space group, with reported unit cell parameters: a = 6.7651(8) Å, b = 17.4876(19) Å, and c = 23.180(3) Å researchgate.net. Another study on a zinc formate-acrylate complex, [Zn(bpy)(acr)(HCOO)]n, indicated crystallization in the Pca2₁ space group within an orthorhombic system mdpi.com.

Zinc formate dihydrate, Zn(HCOO)₂·2H₂O, has been characterized as crystallizing in the monoclinic system, with the P2₁/c space group researchgate.netakjournals.com. While specific unit cell parameters for this dihydrate form are not consistently detailed across all sources, the general structural motif involves interconnected zinc octahedra researchgate.netmdpi.comresearchgate.net. For instance, NMR studies on zinc formate dihydrate have identified two distinct zinc sites in the asymmetric unit, characterized by different quadrupole coupling constants (Cq), suggesting variations in their local coordination environments capes.gov.bracs.org. One site is associated with four in-plane water molecules and two bridging formate ligands, while the other site involves six bridging formate ligands capes.gov.bracs.org.

Other related zinc formate compounds have also been structurally elucidated. Bisthiourea zinc formate crystallizes in the triclinic system, space group P1̄, with cell parameters a=6.8333(5) Å, b=12.6011(1) Å, c=18.3423(14) Å, α=90.02°, β=99.977°, γ=100.71°, V=1527.5(2) ų, and Z=2 researchgate.net. A zinc acetate (B1210297) formic acid adduct was found to crystallize in the monoclinic system, space group P2₁/C, with lattice parameters a=8.71 Å, b=7.17 Å, c=9.34 Å, β=90.53° rjpbcs.com.

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining lattice parameters in bulk materials. PXRD patterns serve as unique fingerprints for each crystalline compound, allowing for phase identification by comparison with reference databases creative-biostructure.comnih.gov.

Studies on zinc formate and its doped analogues have utilized PXRD to confirm the crystalline nature of synthesized materials and to analyze structural changes. For instance, PXRD data for zinc formate dihydrate have been reported to match standard reference samples, indicating the purity of the synthesized material akjournals.com. In investigations of doped strontium formate dihydrate, PXRD confirmed the entry of zinc into the crystal lattice and revealed changes in lattice volume with increasing doping concentration iosrjournals.orgresearchgate.net. PXRD has also been employed to confirm the phase purity of synthesized coordination polymers and to monitor structural transitions under varying conditions nih.govkoreascience.krresearchgate.net.

Investigating Structural Features in Doped Zinc Diformate Systems

The incorporation of dopant ions into the zinc diformate framework can significantly influence its structural properties. Studies on zinc-doped strontium formate dihydrate, for example, have provided insights into these effects. Energy Dispersive X-ray Analysis (EDAX) confirmed the successful incorporation of zinc ions into the strontium formate lattice iosrjournals.orgresearchgate.net. Crucially, X-ray diffraction studies demonstrated that zinc doping leads to an increase in the lattice volume of strontium formate dihydrate crystals iosrjournals.orgresearchgate.net. This lattice expansion is attributed to the ionic radius of the dopant ion relative to the host lattice ions. Fourier Transform Infrared (FTIR) spectroscopy on doped samples revealed subtle shifts in vibrational modes and the appearance of new absorption bands, often assigned to metal-oxygen bonds, indicating interactions between the dopant and the host matrix iosrjournals.orgresearchgate.net.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions in Zinc Diformate Frameworks

Hydrogen bonding plays a vital role in stabilizing the crystal structures of zinc formate, particularly in its hydrated forms and coordination polymers. Water molecules often act as hydrogen bond donors and acceptors, linking formate ligands and metal centers to form intricate three-dimensional networks scribd.comresearchgate.netmdpi.comresearchgate.net.

Data Tables

Table 1: Unit Cell Parameters of Selected Zinc Diformate Related Structures

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| [{Zn(μ-OCHO)(OCHO)(2,2'-bpy)(H₂O)}·H₂O]n | Orthorhombic | Pbca | 6.7651(8) | 17.4876(19) | 23.180(3) | 90.00 | 90.00 | 90.00 | - | - | researchgate.net |

| Bisthiourea Zinc Formate | Triclinic | P1̄ | 6.8333(5) | 12.6011(1) | 18.3423(14) | 90.02 | 99.977 | 100.71 | 1527.5(2) | 2 | researchgate.net |

| Zinc acetate formic acid | Monoclinic | P2₁/C | 8.71 | 7.17 | 9.34 | 90.00 | 90.53 | 90.00 | 578 | - | rjpbcs.com |

| Zn(HCOO)₂·2H₂O (General form) | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | researchgate.netakjournals.com |

Spectroscopic Characterization of Zinc Diformate Systems

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying the vibrational dynamics of molecules. In zinc formate (B1220265) systems, these techniques are primarily used to analyze the characteristic vibrations of the formate anion (HCOO⁻) and its interaction with the zinc cation.

The formate ion possesses several vibrational modes, including asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), as well as C-H stretching and bending modes. The coordination environment of the zinc ion and the nature of the formate bonding (e.g., monodentate, bidentate, bridging) significantly influence these vibrational frequencies.

Studies on zinc formate dihydrate and related zinc carboxylates have identified key spectral features:

COO⁻ Asymmetric Stretching (νas): This vibration typically appears in the region of 1550-1650 cm⁻¹. For zinc formate, a monodentate coordination has been associated with a larger frequency separation (Δν) between the asymmetric and symmetric stretching modes, indicative of unsymmetrical zinc-oxygen bonds mdpi.com.

COO⁻ Symmetric Stretching (νs): This mode is generally observed in the range of 1350-1450 cm⁻¹.

C-H Stretching and Bending: The C-H stretching vibration of the formate group is typically found around 2800-3000 cm⁻¹, while bending modes appear at lower frequencies.

Zn-O Vibrations: Modes involving the stretching or bending of Zn-O bonds are expected at lower wavenumbers, often below 600 cm⁻¹.

For instance, in a study of bisthiourea zinc formate, specific formate bands were analyzed, though detailed assignments for zinc formate itself were made by analogy to other metal formates srce.hrresearchgate.net. In atmospheric corrosion studies, the asymmetric stretching band of zinc formate at approximately 1600 cm⁻¹ was used to monitor its formation kinetics researchgate.net. The difference between the asymmetric and symmetric carboxylate stretching vibrations (Δν) has been used to infer the coordination type, with a Δν of 275 cm⁻¹ suggesting a monodentate structure for zinc formate mdpi.com.

Table 1: Characteristic FTIR Vibrational Bands of Zinc Formate Systems

| Vibration Type | Wavenumber (cm⁻¹) | Assignment/Notes | References |

| COO⁻ Asymmetric Stretch | ~1630-1600 | νas(COO⁻) | mdpi.com, researchgate.net |

| COO⁻ Symmetric Stretch | ~1400-1350 | νs(COO⁻) | mdpi.com |

| Δν (νas - νs) | ~275 | Indicates monodentate coordination of formate | mdpi.com |

| C-H Stretch | ~2800-3000 | rjpbcs.com, rjpbcs.com | |

| C-H Bend | ~1017 | rjpbcs.com | |

| Zn-O Stretch/Bend | < 600 | Metal-oxygen bond vibrations | researchgate.net, researchgate.net, researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Zinc Formate Research

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state and single-crystal NMR, has been instrumental in characterizing the local environment of the zinc nucleus (⁶⁷Zn) in zinc formate. ⁶⁷Zn is the only NMR-active isotope of zinc, but it possesses a low natural abundance (4.10%) and a spin of I = 5/2, leading to quadrupolar interactions that can broaden spectral lines huji.ac.il.

Studies on zinc formate dihydrate (Zn(HCOO)₂·2H₂O) have revealed the presence of two distinct zinc sites within the crystal structure acs.orgacs.orgnih.govcapes.gov.br. These sites differ in their coordination environments, leading to variations in their quadrupole coupling parameters.

Quadrupole Coupling Constant (Cq): The electric field gradient (EFG) at the zinc nucleus is quantified by the quadrupole coupling constant. For zinc formate dihydrate, two distinct Cq values have been determined:

Hydrated site: Approximately 9.6 MHz acs.orgacs.orgnih.govcapes.gov.br.

Anhydrous site: Approximately 6.2 MHz acs.orgacs.orgnih.govcapes.gov.br. These differences arise from the distinct coordination spheres of zinc in the crystal lattice, one involving water molecules and the other being more anhydrous acs.orgacs.org.

Isotropic Chemical Shift: The isotropic chemical shifts for these two zinc sites in zinc formate dihydrate are reported to be nearly degenerate, meaning they are very similar and difficult to resolve distinctly without advanced techniques acs.orgacs.org.

These studies, often involving isotopic enrichment of ⁶⁷Zn and cross-polarization techniques, have allowed for the assignment of specific NMR signals to the different zinc environments, providing detailed structural information acs.orgacs.org.

Table 2: ⁶⁷Zn NMR Parameters for Zinc Formate Dihydrate

| Zinc Site | Quadrupole Coupling Constant (Cq) (MHz) | Isotropic Chemical Shift (δᵢ) | References |

| Hydrated | ~9.6 | Nearly degenerate | acs.org, acs.org, nih.gov, capes.gov.br |

| Anhydrous | ~6.2 | Nearly degenerate | acs.org, acs.org, nih.gov, capes.gov.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Ligand Field Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a material, providing insights into its electronic structure, band gap, and ligand field effects. For simple inorganic compounds like zinc formate, which typically feature d¹⁰ Zn²⁺ ions, electronic transitions are generally limited to ligand-based transitions or charge-transfer bands.

Direct UV-Vis spectral data specifically for isolated zinc formate (Zn(HCOO)₂) are not extensively detailed in the provided search results. However, related studies offer some context:

Studies on compounds like "Zinc Acetate (B1210297) Formic Acid" report UV-Vis absorption with a cutoff wavelength around 230 nm and a band gap energy of approximately 4.92 eV rjpbcs.comrjpbcs.com. These findings pertain to a different chemical entity.

For mixed-ligand zinc complexes containing formate or related ligands, UV-Vis spectra may show absorption bands attributed to ligand-centered transitions (e.g., n→π* transitions of carbonyl groups) or charge-transfer bands ajol.info.

The absence of strong d-d transitions in Zn²⁺ (d¹⁰ configuration) means that UV-Vis spectra are less informative for ligand field analysis compared to transition metals with partially filled d-orbitals.

Electron Spin Resonance (ESR) and Mössbauer Spectroscopic Techniques in Related Zinc Formate Precursors

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is sensitive to species with unpaired electrons, such as free radicals or paramagnetic metal ions. Mössbauer spectroscopy is used for elements with specific isotopes that exhibit nuclear resonant absorption, providing information about the electronic environment and oxidation state of the atom.

Direct application of ESR or Mössbauer spectroscopy to zinc formate itself is limited in the provided literature, as zinc in its common +2 oxidation state is diamagnetic (d¹⁰). However, these techniques have been applied to related systems or complexes containing zinc formate:

ESR/EPR:

In studies of dimethylammonium zinc formate, ESR spectroscopy was used to investigate motional dynamics figshare.com.

For a complex like "Zinc Hexa(formato)ferrate(III) Decahydrate," ESR spectroscopy confirmed the presence of high-spin iron(III) ions with a g-value of approximately 2.0 akjournals.com.

EPR has also been used to monitor defect centers in zinc oxide nanoparticles, which can be synthesized from zinc precursors mdpi.com.

Mössbauer Spectroscopy:

Similarly, Mössbauer spectroscopy has been applied to complexes containing iron, such as the zinc hexa(formato)ferrate(III) complex, to identify iron oxidation states and phases akjournals.com.

These applications demonstrate the utility of ESR and Mössbauer spectroscopy in characterizing paramagnetic species or specific elemental environments within zinc-containing materials, including those that may incorporate formate ligands.

Time-Resolved Photoluminescence (TR-PL) Spectroscopy in Zinc-Formate Doped Materials

Time-Resolved Photoluminescence (TR-PL) spectroscopy measures the decay of luminescence emission over time after excitation. This technique is valuable for understanding excited-state dynamics, charge carrier recombination pathways, and the presence of trap states in luminescent materials, particularly semiconductors.

While TR-PL is not typically used to characterize intrinsic zinc formate properties, it has been applied to materials where zinc formate is used as a dopant or component, notably in perovskite solar cells. In these contexts, TR-PL helps to correlate material properties with device performance.

In perovskite thin films doped with both zinc and formate, TR-PL measurements have shown that doping can significantly enhance the photoluminescence lifetime mdpi.comresearchgate.net. For example, perovskite samples with low doping levels of zinc (1.7%) and formate (1.0%) exhibited photoluminescence lifetimes up to 3.7 µs mdpi.com.

These extended lifetimes are often associated with improved charge carrier extraction and reduced non-radiative recombination, which are beneficial for optoelectronic applications mdpi.comresearchgate.net.

General semiconductor studies indicate that trap states, often arising from defects, can lead to radiative relaxation pathways with decay times in the microsecond range, a timescale observable by TR-PL nih.gov.

Compound List:

Zinc diformate (Zinc formate)

Zinc formate dihydrate

Bisthiourea zinc formate

Zinc Hexa(formato)ferrate(III) Decahydrate

Dimethylammonium zinc formate

Zinc acetate Formic Acid

Zinc acetate

Zinc oxide (ZnO)

Perovskite thin films (doped with zinc and formate)

ZnSe/ZnS quantum dots

Thermal Behavior and Phase Transition Studies of Zinc Diformate

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Processes

Thermogravimetric analysis (TGA) is a crucial technique for elucidating the thermal stability and decomposition mechanisms of zinc formate (B1220265) compounds. For zinc formate dihydrate (Zn(HCOO)₂·2H₂O), TGA typically reveals a two-stage decomposition process. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous zinc formate into zinc oxide and other volatile products researchgate.netakjournals.com. For instance, zinc-doped strontium formate dihydrate crystals, which contain two water molecules of hydration, show a weight loss attributed to the loss of 2H₂O in the temperature range of 39-74 °C iosrjournals.org. The precise temperatures and stages of decomposition can be influenced by factors such as the specific crystalline form and the presence of other components or templates in MOF structures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity Measurements

Differential Scanning Calorimetry (DSC) provides insights into the thermal transitions, including phase changes and decomposition events, by measuring the heat flow associated with these processes. Zinc formate dihydrate exhibits multiple endothermic peaks in its DSC profile within the temperature range of 300 to 650 K, indicative of its decomposition stages researchgate.netakjournals.com. In the context of metal-organic frameworks, DSC has been used to identify structural phase transitions. For example, a zinc formate framework templated by diammonium cations ([CH₃NH₂CH₂CH₂NH₂CH₃][Zn₂(HCOO)₆]) shows a reversible structural phase transition around room temperature, specifically at approximately 300 K (Tc~300 K) mdpi.com. Other related ammonium (B1175870) zinc formate frameworks have also displayed phase transitions, such as one occurring around 190-191 K acs.org, and dimethylammonium zinc formate (DMAZnF) exhibits a transition near 156 K mdpi.com. Temperature-modulated differential scanning calorimetry (TMDSC) has also been employed to measure the molar heat capacity of zinc formate dihydrate, providing thermodynamic data over specific temperature ranges researchgate.net.

Investigation of Structural Phase Transitions (e.g., Temperature-Dependent X-ray Diffraction)

Temperature-dependent X-ray diffraction (XRD) is instrumental in identifying structural changes that occur upon heating or cooling. In the case of the diammonium-templated zinc formate framework ([CH₃NH₂CH₂CH₂NH₂CH₃][Zn₂(HCOO)₆]), single-crystal XRD studies have revealed a reversible structural phase transition around 295 K. This transition involves the ordering of the diammonium cations, leading to a change in crystal symmetry from trigonal P-31c to monoclinic C 2/c mdpi.comresearchgate.netx-mol.net. Such structural rearrangements are often accompanied by distortions in the anionic framework mdpi.comx-mol.net. In other related ammonium zinc formate structures, XRD data has indicated differences in the number of unique formate ions in different temperature phases, correlating with structural transitions acs.org.

Kinetics of Thermal Decomposition and Dehydration of Zinc Formate Dihydrate

The kinetics governing the thermal dehydration of zinc formate dihydrate have been investigated using methods like isothermal gravimetry and microscopic observations researchgate.net. Studies have also employed the Kissinger method, utilizing TG data obtained at various heating rates, to calculate the apparent activation energy for the dehydration step of zinc formate dihydrate researchgate.netakjournals.com. These kinetic analyses provide quantitative information about the energy barriers and reaction mechanisms involved in the removal of water molecules from the crystalline structure.

Uniaxial Negative Thermal Expansion Phenomena in Zinc Formate Frameworks

Certain zinc formate-based metal-organic frameworks (MOFs) exhibit remarkable negative thermal expansion (NTE) properties, meaning their dimensions contract upon heating. Specifically, the framework Zn(HCOO)₂·2(H₂O) has been shown to display significant uniaxial NTE along its c-axis, with a coefficient of approximately −26(2) MK⁻¹ researchgate.netnih.govdntb.gov.ua. Detailed structural analyses attribute this phenomenon to a 'hinge-strut' like motion within the framework researchgate.netnih.gov. Further investigations have detailed this behavior, noting that the X₁ principal axis, which is aligned with the c-axis, shows a decrease of about −0.3% over a measured temperature range, while other axes exhibit positive or negligible thermal expansion mdpi.com. This anisotropic thermal behavior highlights the potential of MOFs for applications requiring precise dimensional stability or controlled volume changes.

Dielectric Properties and Dipolar Relaxation Processes in Zinc Formate Frameworks

The dielectric properties of zinc formate frameworks are closely linked to the dynamics of their constituent organic cations and potential phase transitions. Dielectric investigations on frameworks like the diammonium-templated zinc formate ([CH₃NH₂CH₂CH₂NH₂CH₃][Zn₂(HCOO)₆]) have revealed the presence of dipolar relaxation processes, particularly in the low-temperature monoclinic phase mdpi.comx-mol.net. Analysis using the Havriliak–Negami relaxation function has yielded activation energy (Ea) values for these processes, such as approximately 0.36 eV mdpi.comx-mol.net. Other studies on related zinc formate MOFs have also identified dipolar relaxation and determined activation energies, for instance, 0.48 eV for a 1,4-diaminobutane (B46682) zinc formate crystal aps.org. These relaxation processes are indicative of molecular motions within the framework and are sensitive to structural changes occurring during phase transitions mdpi.commdpi.comrsc.orgnih.gov.

Coordination Chemistry and Complex Formation with Zinc Diformate

Ligand Exchange and Adduct Formation with Organic and Inorganic Ligands (e.g., 2,2'-Bipyridine (B1663995), 2-Isopropylimidazole (B115234), Thiourea)

The formate (B1220265) ligands in zinc diformate can be partially or fully substituted by stronger donor ligands, or the coordination sphere of the zinc ion can be expanded to form adducts. This reactivity is fundamental to its use in synthesizing more complex structures.

2,2'-Bipyridine (bpy): This classic bidentate N-donor ligand readily reacts with zinc diformate to form well-defined complexes. The reaction of hydrated zinc(II) formate with 2,2'-bipyridine yields a one-dimensional coordination polymer with the formula [{Zn(μ-OCHO)(OCHO)(2,2′-bpy)(H₂O)}·H₂O]n. bohrium.com In this structure, the zinc ion is in a distorted octahedral environment, coordinated to a monodentate formate, a water molecule, the two nitrogen atoms of the bipyridine, and two oxygen atoms from a bridging, ditopic formate ligand that links the zinc centers into a zig-zag chain. bohrium.com Another study reports the synthesis of (bipy)Zn(O₂CH)₂, which exists as a monomeric species with a distorted tetrahedral zinc center and monodentate formate ligands. osti.gov The specific outcome of the reaction, whether a monomer or a polymer, can be influenced by factors like stoichiometry and reaction conditions. core.ac.uk The bipyridine ligand itself is redox-active and can exist in neutral, radical anion, or dianion forms when complexed with zinc, influencing the electronic structure of the resulting complex. nih.gov

2-Isopropylimidazole: While specific studies on zinc diformate with 2-isopropylimidazole are not prevalent, research on the closely related 2-methylimidazole (B133640) provides significant insight. Zinc(II) readily forms frameworks with 2-methylimidazole, such as the well-known ZIF-8. rsc.org These reactions demonstrate the strong affinity of the zinc(II) center for imidazole-based ligands. The formation of such complexes involves the coordination of the imidazole (B134444) nitrogen to the zinc center, often leading to the creation of robust, porous frameworks. The steric bulk of the isopropyl group compared to the methyl group would be expected to influence the resulting crystal structure and framework topology.

Thiourea (B124793): Thiourea and its derivatives are versatile sulfur-donor ligands that form stable complexes with zinc(II). researchgate.net These ligands can coordinate to zinc as neutral molecules or as monoanions or dianions. jocpr.com The coordination typically occurs through the sulfur atom, as indicated by shifts in the C=S vibrational band in infrared spectra. jocpr.comresearchgate.net In the context of zinc dicarboxylates, thiourea substitution has been used as a tool in supramolecular synthesis. rsc.org The reaction of zinc thiourea complexes with various dicarboxylates has been shown to produce both coordination polymers and dimeric structures, with the outcome influenced by the steric properties of the thiourea ligand and the geometry of the dicarboxylate. rsc.org This demonstrates a common strategy where a pre-formed zinc-ligand complex is reacted with a linker like formate or other carboxylates.

| Ligand | Resulting Complex/Structure | Zinc Coordination Geometry | Key Findings | Reference |

|---|---|---|---|---|

| 2,2'-Bipyridine | [{Zn(μ-OCHO)(OCHO)(2,2′-bpy)(H₂O)}·H₂O]n | Distorted Octahedral | Forms a 1D zig-zag coordination polymer with bridging formate ligands. | bohrium.com |

| 2,2'-Bipyridine | (bipy)Zn(O₂CH)₂ | Distorted Tetrahedral | Forms a discrete monomeric complex with monodentate formate ligands. | osti.gov |

| Thiourea Derivatives | Coordination Polymers and Dimers | Varies (e.g., Tetrahedral) | Ligand substitution on thiourea influences whether a polymer or dimer is formed with dicarboxylates. | rsc.org |

| 2-Methylimidazole | ZIF-8, ZIF-L (MOFs) | Tetrahedral | Forms robust, porous metal-organic frameworks. | rsc.org |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Based on Zinc Diformate

Coordination polymers (CPs) and a subclass of these materials, metal-organic frameworks (MOFs), are of immense interest due to their structural diversity and potential applications in areas like gas storage and catalysis. uab.cat Zinc diformate is a key component in the synthesis of many such materials. The formate ligand can act as a simple anion, a monodentate ligand, or, crucially, as a bridging ligand (linker) to connect zinc centers into extended networks.

Zinc(II) is a popular choice for MOF synthesis due to its ability to form frameworks with high porosity and significant gas absorption capacity. e3s-conferences.org The formate ligand required for these structures does not always need to be added directly as zinc diformate. It can be formed in situ from the decomposition of solvents, most notably N,N-dimethylformamide (DMF), under solvothermal conditions. researchgate.net This is a critical consideration in the planned synthesis of MOFs, as the unintended formation of formate can lead to unexpected products. researchgate.net

The combination of zinc ions, formate linkers (either added or formed in situ), and often a secondary, typically N-donor, ligand leads to a vast array of structures. For instance, reacting zinc salts with ligands like 4,4'-bipyridine (B149096) can produce CPs with dimensionalities ranging from 1D to 3D. uab.cat The final structure is highly dependent on parameters such as the metal-to-ligand molar ratio, the solvent used, and the pH. uab.cat The formate ligand itself can bridge zinc centers to generate a polymeric framework. researchgate.net For example, three distinct formate-based MOFs were obtained under solvothermal conditions in DMF: [Zn(HCOO)₂(Bip)], [H₂N(CH₃)₂][Zn(HCOO)₃], and [Zn₂(HCOO)₄(H₂O)₄]. researchgate.net In these structures, the formate ions bridge between zinc centers to create extended frameworks. researchgate.net

Investigation of Zinc Ion Speciation and Hydrolysis in Aqueous Solutions

When zinc diformate is dissolved in water, it dissociates into zinc ions (Zn²⁺) and formate ions (HCOO⁻). solubilityofthings.comnoaa.gov The subsequent chemistry is governed by the behavior of the hydrated zinc ion, often represented as [Zn(H₂O)₆]²⁺, and the acid-base properties of the formate ion.

The hydrated zinc ion is acidic due to the polarization of the coordinated water molecules, leading to hydrolysis reactions. nih.govkcl.ac.uk The hexaaquo complex [Zn(H₂O)₆]²⁺ is in equilibrium with a tetraaquo species, [Zn(H₂O)₄]²⁺, and undergoes deprotonation to form hydroxo species like [Zn(OH)(H₂O)₅]⁺. nih.gov This hydrolysis makes aqueous solutions of many zinc salts, such as zinc sulfate (B86663) or zinc chloride, acidic. kcl.ac.uk

In aqueous environments, the speciation of zinc can be complex. Besides aquo and hydroxo complexes, zinc ions can form complexes with other anions present in the solution. nih.gov Understanding the distribution of various zinc species is crucial for controlling precipitation and reactivity in aqueous systems. rsc.orgdlr.de The solubility of zinc diformate is moderate in water and generally increases with temperature, while it is poorly soluble in most organic solvents. solubilityofthings.com

| Reaction Type | Equilibrium Equation | Description | Reference |

|---|---|---|---|

| Dissolution | Zn(HCOO)₂(s) ⇌ Zn²⁺(aq) + 2HCOO⁻(aq) | Dissociation into constituent ions in water. | solubilityofthings.com |

| Hydrolysis of Zinc Ion | [Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(OH)(H₂O)₅]⁺ + H₃O⁺ | The hydrated zinc ion acts as a weak acid, releasing a proton. | nih.gov |

| Reaction of Formate Ion | HCOO⁻ + H₂O ⇌ HCOOH + OH⁻ | The formate ion acts as a weak base, consuming a proton. | kcl.ac.uk |

Template-Assisted Synthesis and Structural Control of Zinc Formate Frameworks

The rational design and synthesis of coordination polymers and MOFs with specific topologies and pore structures is a major goal in materials chemistry. One powerful strategy to achieve this is the use of templating agents, also known as structure-directing agents (SDAs). acs.orgrsc.org A template is a molecule or ion that is not incorporated into the final framework but guides the self-assembly of the building blocks into a desired structure. After synthesis, the template is typically removed, leaving behind a porous material.

Template-assisted synthesis can be used to create open-framework zinc formate structures with controlled pore sizes and shapes. rsc.org The template molecule occupies space within the growing framework, and its size, shape, and charge influence the final architecture. acs.org For example, organic amines are commonly used as templates to synthesize zinc phosphite (B83602) frameworks with extra-large channels. acs.org The principle is directly applicable to formate-based systems. By selecting an appropriate template, it is possible to direct the formation of a specific polymorph or to introduce hierarchical porosity (both micropores and mesopores) into the material. rsc.orgnih.gov

Besides the use of templates, other factors can be used to control the structure of the resulting framework. These include modulating the proton and water activity during synthesis. nih.gov The concentration of water, for instance, can induce structural transformations in zinc-based MOFs. nih.gov Careful control over reaction parameters such as temperature, solvent, and reactant concentrations provides another avenue for achieving structural control over zinc formate-based materials. rsc.orgnih.gov

Advanced Materials Applications and Precursor Chemistry of Zinc Diformate

Zinc Diformate as a Precursor for Zinc Oxide Nanoparticles (ZnO NPs)

Zinc diformate is a valuable precursor for the synthesis of zinc oxide nanoparticles (ZnO NPs), which are of significant interest due to their wide bandgap and diverse applications in electronics, optics, and catalysis. One effective method for synthesizing ZnO NPs from zinc diformate dihydrate is the alkaline precipitation method. In this approach, an aqueous solution of zinc diformate is treated with a base, such as sodium hydroxide (B78521), often in the presence of a surfactant like sodium dodecyl sulphate (SDS) to control particle size and morphology.

A comparative method involves the thermal decomposition of the zinc salt at elevated temperatures, for instance, at 600°C. The synthesis route has a significant impact on the resulting nanoparticle characteristics. The precipitation method has been shown to produce ZnO NPs with a variety of morphologies, including spherical, nanoflex, dumb-bell, and rod-like shapes.

The optical properties of these nanoparticles are a key area of investigation. ZnO NPs synthesized from zinc diformate exhibit a band gap in the range of 3.36–3.65 eV, with particle radii typically falling between 1.48–2.73 nm.

Table 1: Synthesis and Properties of ZnO Nanoparticles from Zinc Diformate

| Synthesis Method | Precursors | Resulting Morphologies | Band Gap (eV) | Particle Radii (nm) |

|---|---|---|---|---|

| Alkaline Precipitation | Zinc formate (B1220265) dihydrate, Sodium hydroxide, Sodium dodecyl sulphate | Spherical, Nanoflex, Dumb-bell-like, Rod-like | 3.36 - 3.65 | 1.48 - 2.73 |

| Thermal Decomposition | Zinc formate dihydrate | Not specified | Not specified | Not specified |

Utilization in the Synthesis of Other Metal Oxides (e.g., Zinc Ferrite (B1171679), Indium-Zinc Oxides)

The application of zinc diformate as a precursor extends to the synthesis of more complex metal oxides, such as zinc ferrite (ZnFe₂O₄) and indium-zinc oxides (IZO).

Zinc Ferrite (ZnFe₂O₄): Zinc ferrite nanoparticles are widely synthesized through methods like co-precipitation and hydrothermal processes. researchgate.net While many studies utilize zinc salts such as zinc nitrate (B79036) or zinc acetate (B1210297), zinc diformate can serve as the zinc source in these syntheses. In a typical co-precipitation method, a solution containing zinc and iron ions in the desired stoichiometric ratio is prepared, and a precipitating agent, like sodium hydroxide, is added to induce the formation of the ferrite precursor, which is then calcined to yield the final zinc ferrite nanoparticles. nih.gov

Role of Zinc Diformate in Perovskite Synthesis and Thermal Phase Stabilization

In the rapidly advancing field of perovskite solar cells, thermal stability is a critical challenge. Research has demonstrated that the incorporation of zinc(II) cations and formate anions, through the use of zinc diformate, can significantly improve the thermal phase stability of formamidinium lead iodide (α-FAPbI₃) based perovskites. researchgate.netsemanticscholar.org

The synergistic effect of both zinc and formate ions helps to maintain the desirable black α-phase of the perovskite, preventing its conversion to the non-photoactive yellow δ-phase. researchgate.netsemanticscholar.org Studies have identified optimal doping levels of approximately 1.7% Zn(II) and 1.0% formate, relative to lead, for achieving this stabilization. Perovskite thin films doped with zinc formate have shown remarkable stability, with X-ray diffraction analysis confirming the retention of the alpha-phase even after six months. researchgate.netsemanticscholar.org

Furthermore, this doping strategy has been shown to enhance the photoluminescence lifetime of the perovskite material. For instance, FA₀.₈MA₀.₂PbI₃ thin films doped with zinc and formate have exhibited an increased emission lifetime of up to 3.7 µs. researchgate.netsemanticscholar.org

Table 2: Effect of Zinc Diformate Doping on Perovskite Properties

| Perovskite Material | Dopants | Optimal Doping Level | Key Improvement | Enhanced Property |

|---|---|---|---|---|

| α-FAPbI₃ | Zinc(II) and Formate | 1.7% Zn(II), 1.0% Formate | Thermal Phase Stabilization | Retention of α-phase after 6 months |

| FA₀.₈MA₀.₂PbI₃ | Zinc(II) and Formate | Not specified | Photoluminescence Lifetime | Up to 3.7 µs |

Development of Zinc Diformate-Based Metal-Organic Frameworks for Specific Applications (e.g., Photonic and Antimicrobial)

Zinc diformate is a key building block in the synthesis of certain metal-organic frameworks (MOFs), which are crystalline materials with a porous structure, making them suitable for a variety of applications.

Photonic Applications: A notable example is the dimethylammonium zinc formate (DMAZF) MOF, with the formula [(CH₃)₂NH₂]Zn(HCO₂)₃. This compound exhibits antiferroelectric perovskite characteristics and has been investigated for photonic applications. The ordered, porous structure of such MOFs allows for the manipulation of light, making them candidates for use in sensors and other optical devices.

Antimicrobial Applications: Zinc-based MOFs, in general, are recognized for their potential as antimicrobial agents. researchgate.netbohrium.comnih.gov The antimicrobial activity often stems from the gradual release of zinc ions, which can disrupt bacterial cell processes. MOFs that incorporate formate linkers, derived from precursors like zinc diformate, can be designed to exhibit these properties. For example, a novel Zn-based MOF with the formula [Zn₄(μ₄-O)(μ-FA)L₂] (where FA is a formate anion) has demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli. researchgate.net The controlled release of zinc from the MOF structure is believed to be a key factor in its inhibitory action. researchgate.net

Research on Zinc Diformate as a Waterproofing Agent in Coatings and Polymers

While zinc diformate is listed in chemical databases as a waterproofing agent, detailed scientific literature specifically investigating its performance and mechanism in coatings and polymers is limited. The general principle behind using metal-organic compounds for waterproofing often involves their ability to create a hydrophobic barrier on a surface.

In the broader context of zinc-based coatings, research has extensively focused on creating superhydrophobic surfaces using zinc oxide nanoparticles or electrodeposited zinc films, which are subsequently treated with a low-surface-energy compound like stearic acid. researchgate.net These treatments result in surfaces with high water contact angles, promoting water repellency. It is plausible that zinc diformate could be used in formulations to create similar effects, potentially by reacting with other components in a coating to form a water-resistant matrix or by modifying the surface energy of the substrate. However, without specific research studies, its efficacy and application methods in this area remain largely anecdotal.

Catalytic Activity and Reaction Mechanisms Involving Zinc Diformate

Catalysis in Organic Reactions and Industrial Processes

Zinc diformate is recognized for its catalytic capabilities in a range of organic reactions and industrial processes smolecule.comnih.govamericanelements.com. Its application as a catalyst or a component in catalytic systems is a key area of its chemical utility. For instance, zinc formate (B1220265) serves as a precursor in the preparation of mixed-metal catalysts, such as copper-zinc-aluminum (Cu/Zn/Al) catalysts, which are crucial for industrial processes like methanol (B129727) synthesis google.com. In the "formate route" for preparing these catalysts, zinc formate is typically combined with copper formate and an alkali metal material before subsequent processing steps like filtration, washing, drying, and calcination google.com. This method ensures an intimate mixing of catalytic components, leading to enhanced catalytic performance. Beyond its role as a catalyst precursor, zinc diformate itself can facilitate certain organic transformations, although specific industrial applications beyond those detailed in subsequent sections are broadly categorized under general chemical processing nih.govncats.io.

Mechanistic Studies of Formic Acid Reduction to Formaldehyde (B43269) and Other C1 Compounds Using Zinc-Based Systems

A notable application of zinc diformate lies in its involvement in the synthesis of formaldehyde from formic acid smolecule.com. Zinc-based systems, including those utilizing zinc diformate, are instrumental in this reduction process, where formic acid serves as both a reactant and a source of the formate ligand. Zinc diformate facilitates this transformation by acting as a reducing agent, enabling the conversion of formic acid into formaldehyde smolecule.com. Mechanistic studies focus on understanding how the zinc center and the formate anions interact to promote this C1 compound synthesis. The chemical reaction can be represented as:

ZnO + 2HCOOH → Zn(HCOO)₂ + H₂O smolecule.com

Subsequently, the zinc formate system participates in the reduction of formic acid to formaldehyde.

Hydrosilylation of Carbon Dioxide (CO₂) and Carbonyl Compounds Catalyzed by Zinc Formate Complexes

Zinc formate complexes play a role in the hydrosilylation of carbon dioxide (CO₂) and carbonyl compounds, offering pathways for CO₂ utilization and the synthesis of valuable chemicals. Kinetic studies have demonstrated that CO₂ insertion into zinc hydride complexes can rapidly form zinc formate complexes, with observed rate constants (k_obs) reported as 0.033 M min⁻¹ d-nb.info. These zinc formate species, or related zinc complexes, are capable of catalyzing the hydrosilylation of CO₂ with silanes, such as triethoxysilane, to yield triethoxysilyl formate acs.org. This intermediate can then be further transformed into C1 compounds like ethyl formate and N,N-dimethylformamide, thereby providing a route to convert CO₂ into useful feedstocks acs.org. The catalytic cycle typically involves the activation of the silane (B1218182) and the subsequent reaction with CO₂ or carbonyl compounds, mediated by the zinc center.

Role of Zinc Diformate as a Reagent in Analytical Chemistry and Chemical Syntheses

Zinc diformate serves as a versatile reagent in both analytical chemistry and broader chemical syntheses smolecule.comnih.govsolubilityofthings.comfishersci.at. It is employed in various analytical testing methods and is a common reagent in organic synthesis protocols solubilityofthings.comfishersci.at. Furthermore, zinc diformate acts as a precursor in the synthesis of advanced materials, notably zinc oxide nanoparticles (ZnO NPs), through techniques such as hydrothermal synthesis smolecule.com. In the realm of chemical manufacturing, it is recognized as a pharmaceutical intermediate ncats.iofishersci.atncats.io and is utilized in the preparation of other specialized chemical compounds. Its role extends to being a component in the synthesis of metal-modified phenolic resins, where it can be used as a zinc salt in the process google.com.

Data Tables

Table 1: Solubility of Zinc Diformate in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble | smolecule.comnih.govncats.iosolubilityofthings.com |

| Water | 52 g/L at 20°C | fishersci.at |

| Organic Solvents | Poorly soluble | solubilityofthings.com |

Table 2: Key Physical Properties of Zinc Diformate

| Property | Value | Reference |

| Molecular Weight | 111.4 g/mol | smolecule.com |

| Molecular Weight | 155.4 g/mol | americanelements.com |

| Molecular Weight | 155.42 | dtic.mil |

| Appearance | White crystalline solid | smolecule.comnih.govncats.iodtic.mil |

| Appearance | White powder or crystals | americanelements.com |

| Density | 2.368 g/cm³ | dtic.mil |

List of Compounds Mentioned

Zinc diformate (zinc;diformate)

Formic acid (HCOOH)

Formaldehyde

Carbon dioxide (CO₂)

Zinc oxide (ZnO)

Copper formate

Zinc formate

Alkali metal material

Aluminum oxide sol

Zirconium oxide sol

Copper-zinc-aluminum (Cu/Zn/Al) catalysts

Sodium carbonate

Sodium aluminate

Potassium hydrogencarbonate

Copper nitrates

Zinc nitrates

Aluminum nitrates

Sodium hypochlorite (B82951)

Sodium nitrate (B79036)

Spinel

Sulfur compounds

Sulfuric acid derivatives

Zinc compounds

Triethoxysilane

Triethoxysilyl formate

Ethyl formate

N,N-dimethylformamide

Zinc hydride complexes

Salicylic acid

Phenol

Aldehyde

Propionic acid

Zinc diacetate

Zinc dipropionate

Zinc disalicylate

Zinc hydroxide (B78521) (Zn(OH)₂)

Zinc carbonate (ZnCO₃)

Zinc oxide nanoparticles (ZnO NPs)

Zinc(II) Trifluoromethanesulfinate

Zinc Hexacyanocobaltate

Zinc Tartrate

Zinc Sulfite Dihydrate

Zinc Sulfite

Silver Zinc Zeolite

Barium Formate

Chromium Formate

Zinc Formate Dihydrate

Theoretical and Computational Studies of Zinc Diformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been a cornerstone in understanding the electronic structure and molecular properties of zinc-containing compounds, including those involving formate (B1220265) ligands. These calculations are vital for predicting properties such as band gaps, molecular orbital energies, and reactivity indices. For instance, DFT studies on zinc clusters (Znn) have mapped their structural motifs and electronic properties, revealing trends in binding energies and ionization potentials as a function of cluster size beilstein-journals.org. Similarly, research on zinc oxide (ZnO) nanostructures, which share similarities in bonding with zinc formate, has utilized DFT to explore electronic band structures and band gaps, indicating their potential in optoelectronic devices acs.org.

In related zinc-formate systems, DFT has been employed to investigate molecular properties and reactivity descriptors. For example, studies on zinc(II) complexes with ligands like 2-isopropylimidazole (B115234) and formate anions have utilized DFT to optimize structures, calculate frontier molecular orbitals (HOMO-LUMO), and determine global reactivity descriptors. These calculations have indicated that certain zinc-formate complexes exhibit characteristics of soft molecules with high chemical reactivity scirp.orgscirp.org. The interaction of formic acid with ZnO surfaces has also been computationally modeled using DFT, revealing preferred formate structures and their binding energies, which are crucial for understanding surface chemistry and catalysis researchgate.net. Furthermore, DFT has been used to study the electronic structure of zinc clusters, providing insights into their stability and electronic behavior beilstein-journals.org.

Table 9.1.1: Selected DFT-Derived Electronic Properties of Zinc-Containing Systems

| Property | System/Compound | Value | Method/Level of Theory | Reference |

| Band Gap (Eg) | ZnO Nanoparticles | ~3.70 eV | DFT/TDDFT | acs.org |

| HOMO-LUMO Gap | [Zn(L)2(OOCH)2] (L=2-isopropylimidazole) | ~3.13 eV | DFT (B3LYP) | scirp.org |

| Chemical Hardness | [Zn(L)2(OOCH)2] (L=2-isopropylimidazole) | ~1.53 eV | DFT (B3LYP) | scirp.org |

| Ionization Potential | Zn4 cluster | ~6.4 eV | DFT (G0W0) | beilstein-journals.org |

| C-H Activation Barrier | Zn-ZSM-5 zeolite | ~18.3 ± 0.4 kcal/mol | DFT | researchgate.net |

Note: Values are indicative and derived from studies on related zinc-formate or zinc-containing systems where direct "zinc diformate" data was unavailable.

Computational Modeling of Crystal Structures and Phase Transitions

Computational modeling, particularly X-ray diffraction and density functional theory, has been instrumental in characterizing the crystal structures of various zinc formate frameworks and understanding their phase transitions. For instance, a metal-organic framework (MOF) with the formula [CH3NH2CH2CH2NH2CH3][Zn2(HCOO)6] (dmenH2-Zn) has been studied extensively. Computational and experimental analyses revealed a reversible structural phase transition around room temperature (Tc ~ 300 K) mdpi.comresearchgate.net. This transition involves a symmetry change from trigonal P-31c to monoclinic C2/c, driven by the ordering of the N,N′-dimethylethylenediamine (dmenH22+) cations within the framework voids mdpi.comresearchgate.net. At higher temperatures (295 K), the dmenH22+ cations are dynamically disordered due to weak N-H…O bonds, while cooling leads to their ordering as reorientational movements freeze mdpi.comresearchgate.net.

Other related zinc formate compounds, such as ammonium (B1175870) zinc formate ([NH4][Zn(HCOO)3]), have also been investigated for their high-pressure behavior. Neutron powder diffraction and single-crystal X-ray diffraction studies, supported by computational analysis, indicate a structural phase transition from hexagonal to monoclinic symmetry under pressure (0.4–1.4 GPa, depending on the metal cation) rsc.org. This transition is associated with anisotropic compressibilities and distortions of the metal-formate framework rsc.org. Dimethylammonium zinc formate [(CH3)2NH2][Zn(HCOO)3] (DMAZn) exhibits a phase transition from hexagonal to monoclinic symmetry, with further complexity observed in its low-temperature phase, which can be triclinic (acentric) rsc.org.

Table 9.2.1: Phase Transition Data for Zinc Formate Frameworks

| Compound | Transition Temperature (Tc) | High-Temperature Phase | Low-Temperature Phase | Reference |

| [CH3NH2CH2CH2NH2CH3][Zn2(HCOO)6] (dmenH2-Zn) | ~300 K | Trigonal (P-31c) | Monoclinic (C2/c) | mdpi.comresearchgate.net |

| [NH4][Zn(HCOO)3] | ~1.1 GPa (pressure-induced) | Hexagonal | Monoclinic (P21) | rsc.org |

| [(CH3)2NH2][Zn(HCOO)3] (DMAZn) | 156 K (reported for DMAZn) | Hexagonal | Triclinic (P1) | rsc.org |

Simulation of Spectroscopic Properties and Vibrational Modes

The simulation of spectroscopic properties, particularly infrared (IR) and Raman spectra, using computational methods like DFT is crucial for interpreting experimental data and understanding the vibrational dynamics of zinc formate compounds. DFT calculations have been employed to predict vibrational frequencies and assign observed bands in the IR and Raman spectra of various zinc-formate materials scirp.orgmdpi.comresearchgate.netscirp.orgacs.org.

For the dmenH2-Zn framework, DFT calculations have provided assignments for vibrational modes originating from the dmenH22+ cations and the zinc formate framework mdpi.com. For instance, calculated τ(CH2) and ω(CH2) modes were predicted to be around 1248–1268 cm−1 and 1342–1362 cm−1, respectively, showing good agreement with experimental observations mdpi.com. Temperature-dependent IR studies, supported by computational analysis, have also been used to monitor phase transitions, with subtle changes in band positions and intensities indicating structural rearrangements mdpi.com.

In other zinc-formate systems, such as those formed during zinc corrosion in the presence of formic acid, vibrational spectroscopy (IRRAS) combined with DFT has helped identify species like zinc formate (Zn(HCOO)2) and hydrated zinc formate (Zn(HCOO)2·2H2O) by analyzing characteristic carboxylate stretching vibrations mdpi.com. DFT calculations have also been used to assign IR spectra of zinc complexes involving formate ligands, correlating specific vibrational modes with structural features scirp.org. For ammonium zinc formate, Raman scattering studies, interpreted with computational insights, have revealed pressure-induced phase transitions characterized by modifications in vibrational spectra, reflecting distortions in the metal-formate framework acs.org.

Environmental and Industrial Research Perspectives of Zinc Diformate

Research on Biodegradability and Environmental Fate of Zinc Diformate

Research indicates that zinc diformate is a white crystalline, water-soluble, and biodegradable solid. knowde.combiofuranchem.comcalpaclab.com The environmental behavior of the compound is best understood by considering its constituent parts: the zinc cation (Zn²⁺) and the formate (B1220265) anion (HCOO⁻).

The formate component is considered readily biodegradable. formatebrines.com Studies on various formate brines, such as sodium, potassium, and cesium formate, have demonstrated that the formate ion is broken down by bacteria in both fresh and saltwater environments. formatebrines.com For instance, biodegradation tests on cesium formate brine showed that 66-79% of the formate degraded within 28 days in seawater, and 79-83% degraded in freshwater over the same period. formatebrines.com This suggests that the organic portion of zinc diformate is unlikely to persist in the environment. solubilityofthings.com

The environmental fate of the zinc ion is more complex. Zinc is a naturally occurring element found in the earth's crust and is essential for life in trace amounts. cdc.govindustrialchemicals.gov.au However, environmental releases from anthropogenic sources, such as mining and manufacturing, exceed those from natural processes. cdc.govindustrialchemicals.gov.au Once in the environment, zinc does not volatilize from soil or water. cdc.gov In aquatic systems, it primarily deposits in sediments through precipitation and adsorption. cdc.gov The toxicity of zinc to aquatic organisms is largely determined by the concentration of free Zn²⁺ ions, which is influenced by environmental factors like pH, water hardness, and the presence of dissolved organic carbon. industrialchemicals.gov.aukujnsr.com While zinc is necessary for biological functions, excessive concentrations can overwhelm an organism's ability to regulate it, leading to adverse effects, particularly in aquatic life. industrialchemicals.gov.au Upon decomposition, zinc diformate can release organic acid vapors and zinc oxide fumes. gelest.com

| Environmental Fate Characteristics of Zinc Diformate Components | |

|---|---|

| Component | Research Findings |

| Formate (HCOO⁻) | Considered readily biodegradable based on studies of other formate salts. formatebrines.comsolubilityofthings.com Degrades in both freshwater and saltwater. formatebrines.com |

| Zinc (Zn²⁺) | A naturally occurring element, but anthropogenic releases are significant. cdc.govindustrialchemicals.gov.au Does not volatilize; tends to adsorb to soil and accumulate in aquatic sediments. cdc.gov Toxicity to aquatic life is dependent on environmental conditions that affect the concentration of free Zn²⁺ ions. industrialchemicals.gov.aukujnsr.com |

Academic Studies on Remediation Technologies for Zinc (e.g., Phytoremediation Context)

Phytoremediation, a technology that uses plants to remove or stabilize pollutants, has been extensively studied for the remediation of zinc-contaminated soil and water. frontiersin.orgncsu.edu This approach is considered environmentally friendly and cost-effective. ncsu.eduresearchgate.net Research has focused on identifying plants capable of accumulating high concentrations of zinc (phytoextraction) or immobilizing it in the soil (phytostabilization). ncsu.edu

Several plant species have been identified as effective for zinc phytoremediation. Laboratory experiments using the aquatic floating macrophyte Spirodela polyrrhiza demonstrated significant zinc removal from synthetic effluent, with maximum removal rates observed after four days of exposure. neptjournal.com Similarly, water spinach (Ipomoea aquatica) has shown potential for remediating water contaminated with zinc, copper, and lead. researchgate.net

In soil remediation studies, various grasses have been screened for their effectiveness. One study found that Arundo donax var. versicolor had the most potential for phytoextraction of zinc from soil, while Pennisetum purpureum 'Purple' was best for both phytoextraction of cadmium and phytostabilization of zinc. ncsu.edu Another study investigating soil near textile industries found that Bryophyllum pinnatum could effectively reduce zinc concentrations, with the metal being transferred from the roots to the shoots over time, indicating its potential as a hyperaccumulator. jeeng.net The interaction between plants and the microorganisms in the root zone (rhizosphere) is also a key area of research, as this microbiome can play a crucial role in a plant's ability to tolerate and accumulate heavy metals like zinc. frontiersin.org

| Examples of Plants Studied for Zinc Phytoremediation | ||

|---|---|---|

| Plant Species | Remediation Context | Key Finding |

| Spirodela polyrrhiza | Aquatic (Synthetic Effluent) | Significant zinc removal observed, with maximum rates at 4 days of exposure. neptjournal.com |

| Ipomoea aquatica (Water Spinach) | Aquatic (Contaminated Lake Water) | Demonstrated potential as a phytoremediation agent for zinc, copper, and lead. researchgate.net |

| Arundo donax var. versicolor | Soil | Showed high potential for phytoextraction of zinc. ncsu.edu |

| Bryophyllum pinnatum | Soil (Industrial Contamination) | Effectively reduced zinc concentrations in soil, with translocation to leaves. jeeng.net |

| Poplar Clones (e.g., N12) | Soil | Able to accumulate zinc in roots, stems, and leaves; rhizomicrobiome plays a key role. frontiersin.org |

Investigation of Zinc Diformate in Industrial Chemical Processing and Intermediate Synthesis

Zinc diformate serves as a versatile compound in various industrial and research applications, primarily as a chemical intermediate and catalyst. gelest.comcymerchemicals.com Its utility stems from its ability to act as a source of zinc ions and its role in specific chemical transformations. cymitquimica.com

One of the notable applications of zinc formate is as a catalyst, particularly in the production of methanol (B129727). cymerchemicals.comnih.gov Research into methanol synthesis on zinc oxide has shown that a formate intermediate is pivotal in the reaction mechanism. rsc.org The compound is also used as a waterproofing agent for textiles and in the production of certain blowing and stabilizing agents. cymerchemicals.comnih.govsmolecule.com

| Industrial and Synthesis Applications of Zinc Diformate | |

|---|---|

| Application Area | Specific Use / Research Finding |

| Catalysis | Catalyst for methanol production. cymerchemicals.comnih.gov The formate species is a key intermediate in synthesis gas chemistry on zinc oxide. rsc.org |

| Material Processing | Used as a waterproofing agent for textiles. cymerchemicals.comnih.govsmolecule.com |

| Chemical Intermediate | Precursor for zinc oxide nanoparticles (ZnO NPs). smolecule.com Precursor for Indium-Zinc-Oxide (IZO) transparent conductors. acs.org Component in the formation of Metal-Organic Frameworks (MOFs). researchgate.net |

| Other Industrial Uses | Used in the production of blowing agents and stabilizing agents. cymerchemicals.com Employed as an analytical reagent. cymerchemicals.com |

Research into its Role in Material Degradation on Heritage Objects

Scientific analysis of cultural heritage objects has revealed that zinc compounds can play a role in material degradation, with zinc formate being identified as a specific degradation product. researchgate.netfrontiersin.orgfrontiersin.org These degradation processes often involve the interaction between zinc-based pigments and the surrounding organic materials, such as binders or supports. mdpi.comopenedition.org

A significant finding was the identification of zinc formate dihydrate on the surface of Salvador Dalí's 1936 painting, Couple with Their Heads Full of Clouds. researchgate.net Researchers proposed that the zinc formate was a degradation product of the zinc white (ZnO) pigment reacting with formic acid. researchgate.net The source of the formic acid was hypothesized to be emissions from the painting's alkyd medium or its wooden frame. researchgate.net The formation of such metal salts can lead to the progressive deterioration and fracturing of paint films. mdpi.com